3-chloro-N-(1-cyanocyclopentyl)-4-fluoro-5-nitrobenzamide
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Overview
Description
3-chloro-N-(1-cyanocyclopentyl)-4-fluoro-5-nitrobenzamide is a synthetic organic compound with a complex structure It is characterized by the presence of a chloro group, a cyano group attached to a cyclopentyl ring, a fluoro group, and a nitro group on a benzamide backbone
Preparation Methods
The synthesis of 3-chloro-N-(1-cyanocyclopentyl)-4-fluoro-5-nitrobenzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the benzamide backbone: This can be achieved by reacting 4-fluoro-5-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 1-cyanocyclopentylamine to form the benzamide.
Introduction of the chloro group: The chloro group can be introduced via a chlorination reaction using reagents such as phosphorus pentachloride or thionyl chloride.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
3-chloro-N-(1-cyanocyclopentyl)-4-fluoro-5-nitrobenzamide can undergo various types of chemical reactions, including:
Substitution reactions: The chloro and fluoro groups can be substituted by other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Reduction reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Oxidation reactions: The cyano group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-chloro-N-(1-cyanocyclopentyl)-4-fluoro-5-nitrobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 3-chloro-N-(1-cyanocyclopentyl)-4-fluoro-5-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the nitro group suggests potential activity as an electron acceptor, while the cyano group may interact with nucleophilic sites on proteins. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
3-chloro-N-(1-cyanocyclopentyl)-4-fluoro-5-nitrobenzamide can be compared with other similar compounds, such as:
3-chloro-N-(1-cyanocyclopentyl)-4-methylbenzamide: This compound has a methyl group instead of a fluoro and nitro group, which may result in different chemical and biological properties.
3-chloro-N-(1-cyanocyclopentyl)benzamide: This compound lacks the fluoro and nitro groups, making it less reactive in certain types of reactions.
3-chloro-N-(1-cyanocyclopentyl)-5-methylbenzamide:
Properties
IUPAC Name |
3-chloro-N-(1-cyanocyclopentyl)-4-fluoro-5-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFN3O3/c14-9-5-8(6-10(11(9)15)18(20)21)12(19)17-13(7-16)3-1-2-4-13/h5-6H,1-4H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPPKYXXURFNKKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)C2=CC(=C(C(=C2)Cl)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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